![molecular formula C18H17NO4 B613610 Fmoc-[D]Alanin-OH CAS No. 225101-69-9](/img/structure/B613610.png)

Fmoc-[D]Alanin-OH

Übersicht

Beschreibung

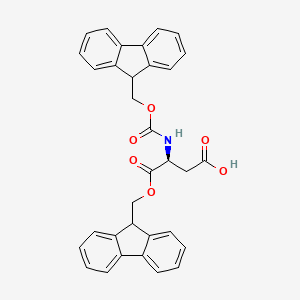

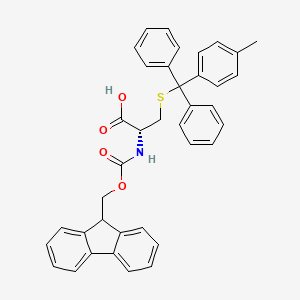

Fmoc-[D]Ala-OH: , also known as N-α-fluorenylmethyloxycarbonyl-D-alanine, is a derivative of the amino acid D-alanine. It is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group of D-alanine, allowing for the stepwise construction of peptides.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Fmoc-[D]Ala-OH is widely used in the synthesis of peptides, particularly in the Fmoc/tBu solid-phase peptide synthesis method.

Biology:

Protein Engineering: It is used in the synthesis of peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: Peptides synthesized using Fmoc-[D]Ala-OH can be used as therapeutic agents or as tools for drug discovery.

Industry:

Wirkmechanismus

Target of Action

Fmoc-[D]Ala-OH, also known as Fmoc-[D4]Ala-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amine at the N-terminus . This allows for the stepwise elongation of peptide chains .

Result of Action

The primary result of Fmoc-[D]Ala-OH’s action is the successful synthesis of peptides with minimal side reactions . By protecting the amine group during synthesis, Fmoc-[D]Ala-OH allows for the precise assembly of amino acids into peptides .

Action Environment

The action of Fmoc-[D]Ala-OH is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The stability of Fmoc-[D]Ala-OH is also dependent on proper storage conditions, with a recommended storage temperature of 2-8°C .

Biochemische Analyse

Biochemical Properties

Fmoc-[D]Ala-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is largely determined by the Fmoc group, which can be removed under specific conditions to allow the alanine residue to be incorporated into the growing peptide chain .

Cellular Effects

The effects of Fmoc-[D]Ala-OH on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the nature of the peptides being synthesized .

Molecular Mechanism

The molecular mechanism of action of Fmoc-[D]Ala-OH involves its role in peptide synthesis. The Fmoc group serves as a protective group that can be selectively removed to allow the alanine residue to be incorporated into a peptide chain. This process can involve binding interactions with enzymes involved in peptide synthesis, potential inhibition or activation of these enzymes, and changes in gene expression related to peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-[D]Ala-OH can change over time, particularly in relation to its stability and degradation. The Fmoc group is sensitive to certain conditions and can be removed to allow for peptide synthesis. Any long-term effects on cellular function would likely be related to the specific peptides that are synthesized using Fmoc-[D]Ala-OH .

Metabolic Pathways

Fmoc-[D]Ala-OH is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal allows the alanine residue to be incorporated into a peptide chain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-[D]Ala-OH typically involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive cycles of deprotection and coupling required for peptide synthesis efficiently and with high precision .

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).

Coupling Reactions: Fmoc-[D]Ala-OH can undergo coupling reactions with other amino acids or peptide fragments to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: PyBOP and DIPEA in an appropriate solvent such as DMF.

Major Products:

Vergleich Mit ähnlichen Verbindungen

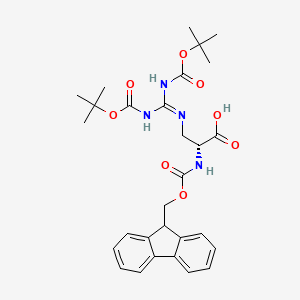

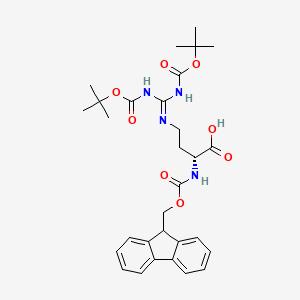

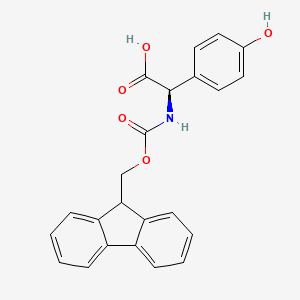

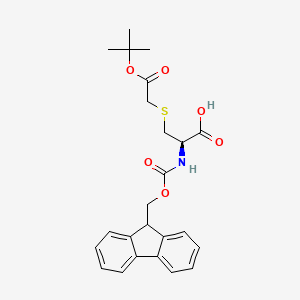

Fmoc-L-alanine: Similar to Fmoc-[D]Ala-OH but uses the L-enantiomer of alanine.

Fmoc-D-phenylalanine: Another Fmoc-protected D-amino acid used in peptide synthesis.

Fmoc-D-lysine: Fmoc-protected D-lysine used in peptide synthesis.

Uniqueness: Fmoc-[D]Ala-OH is unique due to its use of the D-enantiomer of alanine, which can impart different structural and functional properties to the synthesized peptides compared to those synthesized with the L-enantiomer .

Eigenschaften

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-UAMNTACQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)